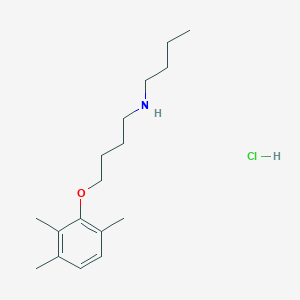
N-benzyl-2-phenyl-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-phenyl-2-(phenylthio)acetamide, also known as N-benzylphenylthioacetamide (BPTA), is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery.
Aplicaciones Científicas De Investigación
BPTA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and drug discovery. In cancer research, BPTA has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death, in cancer cells. BPTA has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, BPTA has been investigated for its potential as a drug discovery tool, as it has been shown to bind to various proteins and enzymes, including histone deacetylases and carbonic anhydrases.
Mecanismo De Acción
The mechanism of action of BPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. Histone deacetylases are enzymes that regulate gene expression by removing acetyl groups from histones, while carbonic anhydrases are enzymes that regulate pH balance in the body. By inhibiting these enzymes, BPTA may affect various cellular processes, including gene expression, cell cycle regulation, and pH balance.
Biochemical and physiological effects:
BPTA has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and binding to various proteins and enzymes. However, the exact biochemical and physiological effects of BPTA are still being studied, and more research is needed to fully understand its mechanisms of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPTA in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, BPTA has been extensively studied for its potential therapeutic applications, making it a useful tool for drug discovery and other research applications. However, one limitation of using BPTA in lab experiments is its relatively low yield in the synthesis process, which may limit the amount of compound available for testing.
Direcciones Futuras
There are many potential future directions for research on BPTA, including further investigation of its mechanisms of action, exploration of its potential therapeutic applications in various fields, and development of more efficient synthesis methods for the compound. Additionally, BPTA may be used as a starting point for the development of new thioamide compounds with improved properties and applications. Overall, BPTA has shown great potential as a tool for scientific research and drug discovery, and further research on this compound is warranted.
Métodos De Síntesis
The synthesis of BPTA involves the reaction between benzylamine and phenylthioacetic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure BPTA. The yield of the synthesis process is typically around 50-60%.
Propiedades
IUPAC Name |
N-benzyl-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c23-21(22-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRSMDNYJFNTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenyl-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5142640.png)
![N-(4-fluorobenzyl)-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5142646.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![2-[5-(2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5142666.png)

![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![1',3',3'-trimethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B5142687.png)

![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)